2-bromo-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
2-bromo-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound with the molecular formula C13H9BrFNO It is a benzamide derivative that contains a bromine atom, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 2-bromo-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, including the introduction of the bromine atom, the formation of the oxadiazole ring, and the attachment of the fluorophenyl group. One common synthetic route involves the following steps:
Oxadiazole Formation: The oxadiazole ring can be formed through cyclization reactions involving appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Fluorophenyl Attachment: The fluorophenyl group can be introduced through nucleophilic substitution reactions using fluorinated aromatic compounds and suitable leaving groups.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-bromo-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the oxadiazole ring can be oxidized to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and design. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Industry: The compound is used in the development of new materials and chemicals with specific properties. Its applications in industrial processes and product formulations are also of interest.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interactions with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-bromo-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide can be compared with other similar compounds, such as:
2-bromo-N-(4-fluorophenyl)benzamide: This compound lacks the oxadiazole ring, making it structurally simpler but potentially less versatile in terms of reactivity and applications.
2-bromo-N-(4-propylphenyl)benzamide: This compound contains a propyl group instead of a fluorophenyl group, which may affect its chemical and biological properties.
N-(2,4-difluorophenyl) 2-bromobenzamide: This compound has two fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its combination of a bromine atom, a fluorophenyl group, and an oxadiazole ring, which together contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H9BrFN3O2 |
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Molecular Weight |
362.15 g/mol |
IUPAC Name |
2-bromo-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C15H9BrFN3O2/c16-12-4-2-1-3-11(12)15(21)18-14-13(19-22-20-14)9-5-7-10(17)8-6-9/h1-8H,(H,18,20,21) |
InChI Key |
SEJZVCBRIJTCJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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